molecular formula C16H23NO2 B1668043 Bufuralol CAS No. 54340-62-4

Bufuralol

货号: B1668043
CAS 编号: 54340-62-4
分子量: 261.36 g/mol
InChI 键: SSEBTPPFLLCUMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

布法洛尔是一种有效的β-肾上腺素受体拮抗剂,具有部分激动剂活性。它主要用于治疗高血压和其他心血管疾病。 布法洛尔在β受体阻滞剂中独树一帜,因为它含有苯并呋喃环,而这种环在其他β受体阻滞剂中并不常见 .

准备方法

布法洛尔可以通过多种方法合成。一种常见的合成路线包括2-溴-1-(7-乙基苯并呋喃-2-基)乙醇与叔丁胺的反应。 该反应通常需要如甲苯之类的溶剂,并在回流条件下进行 . 工业生产方法通常采用化学酶法来获得布法洛尔的富含对映异构体的形式。 这些方法利用脂肪酶催化的动力学拆分来实现高对映体过量 .

化学反应分析

布法洛尔经历多种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括次氯酸钠用于氧化和氢化铝锂用于还原。 这些反应形成的主要产物包括1’-羟基布法洛尔、1’-氧代布法洛尔和1’2’-乙烯基布法洛尔 . 布法洛尔主要由细胞色素P450酶代谢,特别是CYP2D6、CYP1A2和CYP2C19 .

科学研究应用

Pharmacodynamics and Pharmacokinetics

Bufuralol acts as a potent beta-adrenoceptor antagonist with partial agonist activity. It has demonstrated efficacy in reducing exercise-induced tachycardia, with studies indicating that doses of 60 mg and 120 mg produce significant reductions comparable to propranolol, although with a longer duration of action . The pharmacokinetic profile shows that this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C19 .

Key Pharmacokinetic Parameters:

ParameterValue
Peak Plasma Concentration1.5 h (7.5 mg), 2 h (other doses)
Elimination Half-Life2.61 h to 4.85 h
Main Metabolite1′-hydroxy-bufuralol (carbinol)

Hypertension Treatment

This compound was investigated for its antihypertensive effects and was in phase III clinical trials; however, this research has since been discontinued due to various factors including safety concerns related to its side effects compared to other beta-blockers . Despite this, the drug's efficacy in managing hypertension remains a point of interest for further studies.

Case Studies on Metabolism

Several studies have focused on this compound's metabolism as a model for understanding drug interactions and genetic polymorphisms affecting drug metabolism. For instance, research has shown that this compound's metabolism can be significantly influenced by genetic variations in cytochrome P450 enzymes, which can lead to differences in drug efficacy and safety among individuals .

Example Study:

  • Title: Defective Hydroxylation of this compound Associated with Side Effects
  • Findings: The study indicated that individuals with polymorphisms affecting CYP2D6 exhibited altered metabolism of this compound, which correlated with increased side effects .

Research on Drug Interactions

This compound has been utilized as a probe in studies examining the inhibition of cytochrome P450 enzymes. For example, desipramine has been shown to inhibit this compound's hydroxylation in both rat and human models, providing insights into potential drug-drug interactions that could impact clinical outcomes .

生物活性

Bufuralol, a selective beta-adrenoceptor antagonist with partial agonist activity, has garnered attention for its pharmacological properties and metabolic pathways. This article explores its biological activity, focusing on its metabolism, pharmacokinetics, and pharmacodynamics, supported by case studies and research findings.

1. Metabolism of this compound

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in its biotransformation. Studies indicate that this compound undergoes hydroxylation to form several metabolites, with 1'-hydroxythis compound being the predominant one. The metabolic pathways can be influenced by genetic polymorphisms in the CYP2D6 gene, leading to variations in drug metabolism among individuals.

Table 1: Metabolites of this compound

Metabolite Formation Pathway CYP Enzyme Involved
1'-Hydroxythis compoundHydroxylationCYP2D6
1'2'-Ethenylthis compoundEthenylationCYP2D4 (rat), CYP2D6 (human)
Other minor metabolitesVarious pathwaysVarious CYP isoforms

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME). In clinical studies, the plasma concentration of this compound peaks approximately 1.5 to 2 hours after administration. The elimination half-life varies among individuals, typically ranging from 2.61 to 4.85 hours.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value
Peak Plasma Concentration1.5 - 2 hours post-dose
Elimination Half-Life2.61 - 4.85 hours
Duration of ActionLong (up to 24 hours)

3. Pharmacodynamics

This compound exhibits a dose-dependent reduction in exercise-induced tachycardia, demonstrating its efficacy as a beta-adrenoceptor antagonist. Clinical trials have shown that doses of this compound (7.5 mg to 120 mg) effectively lower heart rates during exercise testing.

Case Study: Exercise Heart Rate Reduction

In a double-blind study involving eight subjects, this compound was administered at various doses alongside propranolol as a control. The findings indicated that:

  • This compound at doses of 60 mg and 120 mg produced similar reductions in heart rate compared to propranolol at lower doses.
  • The lowest heart rate was observed at 2 hours post-administration for all active treatments.

4. Genetic Variability in Metabolism

Genetic polymorphisms in the CYP2D6 enzyme significantly impact this compound metabolism. Individuals categorized as poor metabolizers exhibit higher plasma concentrations of this compound due to reduced metabolic clearance compared to extensive metabolizers.

Table 3: Impact of CYP2D6 Polymorphisms on this compound Metabolism

Metabolizer Type Plasma Concentration Ratio Notes
Extensive MetabolizersLower concentrationsEfficient clearance
Poor MetabolizersHigher concentrationsReduced hydroxylation

5. Conclusion

This compound serves as an important compound in pharmacology due to its beta-adrenoceptor antagonistic properties and complex metabolic pathways mediated by CYP enzymes. Its clinical efficacy is influenced by genetic variations among patients, highlighting the need for personalized approaches in its therapeutic use.

属性

IUPAC Name

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBTPPFLLCUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59652-29-8 (hydrochloride)
Record name Bufuralol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866414
Record name Bufuralol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54340-62-4, 57704-15-1
Record name Bufuralol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54340-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufuralol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bufuralol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bufuralol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFURALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bufuralol
Reactant of Route 2
Reactant of Route 2
Bufuralol
Reactant of Route 3
Reactant of Route 3
Bufuralol
Reactant of Route 4
Bufuralol
Reactant of Route 5
Reactant of Route 5
Bufuralol
Reactant of Route 6
Reactant of Route 6
Bufuralol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。